Covi-ox

Overview

Description

Covi-ox is a clear amber viscous oil with a mild taste and odor . It contains natural mixed tocopherols which are obtained from edible vegetable oils by suitable physical means . The typical tocopherol composition is 14% D-alpha-tocopherol, 2% D-beta-tocopherol, 60% D-gamma-tocopherol, and 24% D-delta-tocopherol . It is intended for use as an antioxidant in the dietary supplement and food industry .

Synthesis Analysis

Covi-ox is derived from genetically modified vegetable and is thus subject to labeling under EU Regulations . It is sensitive to oxygen, light, particularly in the presence of oxidizing agents or in alkaline media .Molecular Structure Analysis

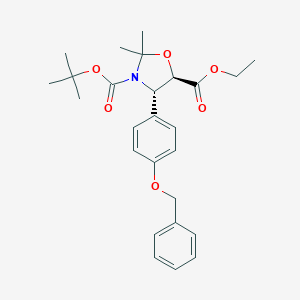

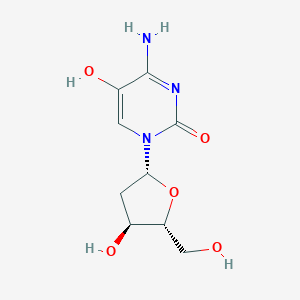

The molecular structure of Covi-ox includes different types of tocopherols with varying molar masses . For example, D-alpha-tocopherol has a molar mass of 430.7 g/mol, while D-beta-tocopherol, D-gamma-tocopherol, and D-delta-tocopherol all have a molar mass of 416.7 g/mol .Chemical Reactions Analysis

Covi-ox is sensitive to oxygen, light, and heat . It darkens slowly upon exposure to air and light . It is insoluble in water, sparingly soluble in ethanol, and miscible with organic solvents, vegetable oils, and fats .Physical And Chemical Properties Analysis

Covi-ox is a clear, amber, viscous oil with a mild taste and odor . It is insoluble in water, sparingly soluble in ethanol, and miscible with organic solvents, vegetable oils, and fats . It is sensitive to oxygen, light, and heat .Scientific Research Applications

Dietary Supplements

Covi-ox, particularly the T-70 EU variant, is used in dietary supplements due to its rich content of natural mixed tocopherols . These tocopherols, derived from vegetable oils, are essential for their antioxidant properties and vitamin E activity. They help protect the body’s cells from damage caused by free radicals.

Food Preservation

As an antioxidant, Covi-ox plays a crucial role in food preservation . It extends the shelf life of food products by preventing oxidation, which can lead to rancidity and spoilage. This application is vital in maintaining the quality and safety of food items during storage and transportation.

Cosmetic Formulations

In the cosmetic industry, Covi-ox is incorporated into various products for its antioxidant benefits . It helps to protect skin cells from oxidative stress, contributing to anti-aging effects and improving the overall health of the skin.

Nutritional Research

Covi-ox is a subject of nutritional research due to its potential health benefits as a source of vitamin E . Studies focus on its role in supporting immune function, eye health, and prevention of certain chronic diseases.

Pharmaceutical Stability

The pharmaceutical industry utilizes Covi-ox to enhance the stability of formulations . It protects sensitive ingredients from degradation, ensuring the efficacy and shelf life of medications.

Animal Nutrition

In animal nutrition, Covi-ox is added to feed to improve the antioxidant status of livestock . This application is significant for animal health, productivity, and the quality of animal-derived food products.

Industrial Applications

Covi-ox T-90, due to its low volatility and excellent miscibility with oils and fats, is used in industrial applications . It serves as a natural antioxidant in various products, contributing to their stability and longevity.

Research on Chronic Diseases

Covi-ox is also explored in scientific research for its potential role in the prevention and management of chronic diseases . Its antioxidant properties are investigated for their effects on cardiovascular health, diabetes, and other conditions.

Safety and Hazards

Covi-ox is stable for at least 36 months when stored in its unopened original packaging at ambient temperature max. 25 to 30 °C . It should be stored in the tightly sealed, lightproof packaging in a cool place . The product is sensitive to atmospheric oxygen, light, and heat . It is also noted that the product should be protected against light and packaged in opaque containers impermeable to oxygen .

Mechanism of Action

Target of Action

Covi-ox, also known as tocopherol-rich extract (E 306) , is a mixture of different forms of tocopherols . The primary targets of Covi-ox are reactive oxygen species (ROS) in the body. As a potent antioxidant, Covi-ox neutralizes ROS, thereby protecting cells from oxidative damage.

Pharmacokinetics

Covi-ox exhibits good solubility in organic solvents, vegetable oils, and fats, but it is insoluble in water and sparingly soluble in ethanol . This property influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Being lipid-soluble, Covi-ox is well-absorbed in the presence of dietary fat and is distributed throughout the body, particularly in lipid-rich tissues.

Action Environment

The action of Covi-ox can be influenced by various environmental factors. For instance, Covi-ox is sensitive to atmospheric oxygen, light, and heat . Therefore, it should be stored in a tightly sealed, lightproof packaging in a cool place to maintain its stability and efficacy .

properties

IUPAC Name |

(2R)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-IHMCZWCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aquasol E | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)

![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)